

Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination

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Compound of Interest

Compound Name: 4-Fluoro-N-pentylaniline

Cat. No.: B15264154

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Abstract

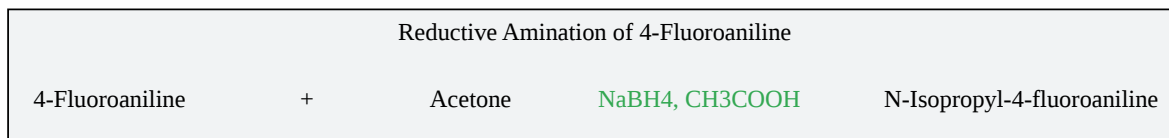
This application note provides a detailed protocol for the N-alkylation of 4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The featured method is a one-pot reductive amination reaction with acetone to yield N-isopropyl-4-fluoroaniline. This procedure is characterized by its operational simplicity, mild reaction conditions, and good product yield. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-Fluoroaniline is a versatile building block in organic synthesis, with its derivatives exhibiting a wide range of biological activities. The N-alkylation of 4-fluoroaniline is a critical transformation for introducing alkyl substituents onto the nitrogen atom, thereby modifying the molecule's physicochemical properties and biological efficacy. Several methods exist for N-alkylation, including direct alkylation with alkyl halides and Buchwald-Hartwig amination. However, reductive amination offers a convenient and efficient alternative, particularly for the synthesis of secondary amines.

This protocol details the N-isopropylation of 4-fluoroaniline using acetone as the alkylating agent and sodium borohydride as the reducing agent in a glacial acetic acid medium. The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.

Reaction Scheme



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Caption: General reaction scheme for the N-isopropylation of 4-fluoroaniline.

Experimental Protocol

A detailed procedure for the synthesis of N-isopropyl-4-fluoroaniline is provided below.

Materials:

Reagent/Solvent	Formula	M.W.	Amount	Moles
4-Fluoroaniline	C ₆ H ₆ FN	111.12 g/mol	22.2 g	0.2 mol
Acetone	C ₃ H ₆ O	58.08 g/mol	17.6 mL	0.24 mol
Glacial Acetic Acid	C ₂ H ₄ O ₂	60.05 g/mol	120 mL	2.0 mol
Sodium Borohydride	NaBH ₄	37.83 g/mol	9.4 g	0.25 mol
50% aq. Sodium Hydroxide	NaOH	40.00 g/mol	120 mL	-
Hexane	C ₆ H ₁₄	86.18 g/mol	2 x 100 mL	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37 g/mol	q.s.	-
Saturated Sodium Chloride	NaCl	58.44 g/mol	q.s.	-

Equipment:

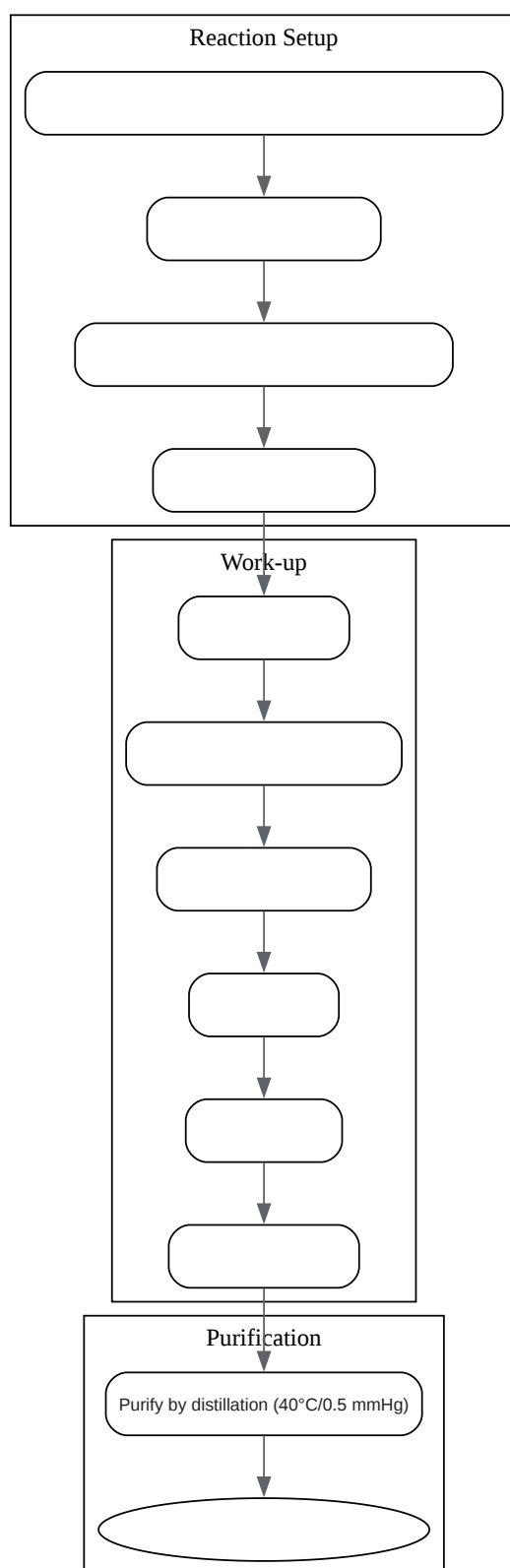
- 500 mL three-necked round-bottomed flask
- Mechanical stirrer
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 4-fluoroaniline (22.2 g, 0.2 mol) and acetone (17.6 mL, 0.24 mol).
- Add glacial acetic acid (120 mL, 2.0 mol) to dissolve the reactants.
- Cool the reaction mixture to approximately 10°C using an ice bath.
- While maintaining the temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in portions.
- After the addition is complete, stir the reaction mixture at 20°C for 30-60 minutes.
- Pour the reaction mixture into 500 mL of ice water.
- Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (120 mL), ensuring the temperature remains below 25°C.
- Extract the product with hexane (2 x 100 mL).
- Combine the organic phases and wash with saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product as a clarified liquid.
- Purify the product by distillation, collecting the fraction at 40°C/0.5 mmHg.

Expected Yield: 21.8 g (71%) of a colorless liquid.

Experimental Workflow



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Caption: Workflow for the synthesis of N-isopropyl-4-fluoroaniline.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions to control the reaction rate and gas evolution.
- Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.
- The reaction is exothermic. Careful temperature control is crucial, especially during the addition of sodium borohydride and sodium hydroxide.

Conclusion

The reductive amination of 4-fluoroaniline with acetone provides a reliable and straightforward method for the synthesis of N-isopropyl-4-fluoroaniline. The protocol is scalable and utilizes readily available and cost-effective reagents. This application note serves as a comprehensive guide for researchers engaged in the synthesis of N-alkylated anilines for various applications in the chemical and pharmaceutical industries.

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